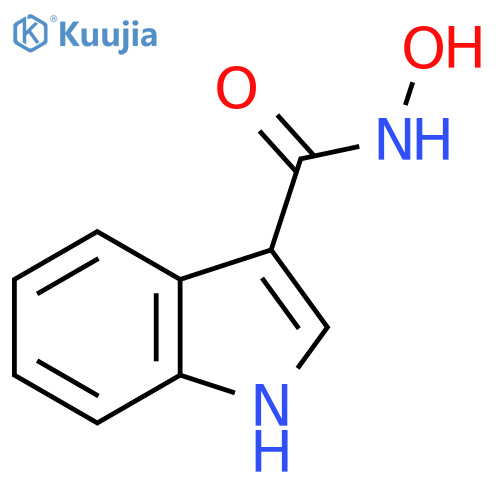

Cas no 125542-24-7 (N-hydroxy-1H-indole-3-carboxamide)

N-hydroxy-1H-indole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 125542-24-7

- 1H-Indole-3-carboxylic acid hydroxyamide

- AKOS034653354

- Z88293955

- 1H-Indole-3-carbohydroximic acid

- 1H-indole-3-carbohydroxamic acid

- EN300-3218927

- N-hydroxy-1H-indole-3-carboxamide

- BDBM50015095

- CHEMBL434171

-

- MDL: MFCD20542286

- インチ: 1S/C9H8N2O2/c12-9(11-13)7-5-10-8-4-2-1-3-6(7)8/h1-5,10,13H,(H,11,12)

- InChIKey: AXIMTTZMTNVLSX-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC=C2)C(C(NO)=O)=C1

計算された属性

- せいみつぶんしりょう: 176.058577502g/mol

- どういたいしつりょう: 176.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 1.429±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- 酸性度係数(pKa): 9.21±0.30(Predicted)

N-hydroxy-1H-indole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3218927-0.05g |

N-hydroxy-1H-indole-3-carboxamide |

125542-24-7 | 95.0% | 0.05g |

$407.0 | 2025-03-19 | |

| Enamine | EN300-3218927-1g |

N-hydroxy-1H-indole-3-carboxamide |

125542-24-7 | 90% | 1g |

$485.0 | 2023-09-04 | |

| Enamine | EN300-3218927-5g |

N-hydroxy-1H-indole-3-carboxamide |

125542-24-7 | 90% | 5g |

$1406.0 | 2023-09-04 | |

| Enamine | EN300-3218927-10.0g |

N-hydroxy-1H-indole-3-carboxamide |

125542-24-7 | 95.0% | 10.0g |

$2085.0 | 2025-03-19 | |

| Enamine | EN300-3218927-0.1g |

N-hydroxy-1H-indole-3-carboxamide |

125542-24-7 | 95.0% | 0.1g |

$427.0 | 2025-03-19 | |

| Enamine | EN300-3218927-0.5g |

N-hydroxy-1H-indole-3-carboxamide |

125542-24-7 | 95.0% | 0.5g |

$465.0 | 2025-03-19 | |

| Enamine | EN300-3218927-2.5g |

N-hydroxy-1H-indole-3-carboxamide |

125542-24-7 | 95.0% | 2.5g |

$949.0 | 2025-03-19 | |

| Enamine | EN300-3218927-10g |

N-hydroxy-1H-indole-3-carboxamide |

125542-24-7 | 90% | 10g |

$2085.0 | 2023-09-04 | |

| Enamine | EN300-3218927-0.25g |

N-hydroxy-1H-indole-3-carboxamide |

125542-24-7 | 95.0% | 0.25g |

$447.0 | 2025-03-19 | |

| Enamine | EN300-3218927-1.0g |

N-hydroxy-1H-indole-3-carboxamide |

125542-24-7 | 95.0% | 1.0g |

$485.0 | 2025-03-19 |

N-hydroxy-1H-indole-3-carboxamide 関連文献

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

N-hydroxy-1H-indole-3-carboxamideに関する追加情報

Comprehensive Overview of N-hydroxy-1H-indole-3-carboxamide (CAS No. 125542-24-7): Properties, Applications, and Research Insights

N-hydroxy-1H-indole-3-carboxamide (CAS No. 125542-24-7) is a bioactive organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This indole derivative is characterized by a hydroxylated carboxamide group attached to the 1H-indole-3-carboxamide backbone, making it a versatile scaffold for drug discovery and development. Researchers are increasingly exploring its role as a HIF-1α inhibitor and its implications in cancer therapy, anti-inflammatory pathways, and neuroprotection.

The compound's molecular formula, C9H8N2O2, and its hydroxamic acid moiety contribute to its ability to chelate metal ions, a property leveraged in designing enzyme inhibitors. Recent studies highlight its potential in modulating epigenetic targets, such as histone deacetylases (HDACs), aligning with the growing interest in epigenetic therapeutics. Users searching for "N-hydroxy indole derivatives" or "CAS 125542-24-7 applications" often seek insights into its structure-activity relationship (SAR) and mechanism of action.

In the context of drug design, N-hydroxy-1H-indole-3-carboxamide serves as a precursor for synthesizing more complex molecules targeting oxidative stress-related diseases. Its antioxidant properties are frequently compared to other indole-based antioxidants, a trending topic in aging research and neurodegenerative disease prevention. Laboratories optimizing small-molecule libraries for high-throughput screening often include this compound due to its favorable lipophilicity and bioavailability.

From a synthetic chemistry perspective, the compound's crystal structure and hydrogen bonding patterns have been analyzed to improve solid-state stability, a critical factor for pharmaceutical formulation. Discussions around "CAS 125542-24-7 synthesis" often focus on greener methodologies, reflecting the industry's shift toward sustainable chemistry. Analytical techniques like HPLC purification and NMR characterization are essential for ensuring the compound's purity, a frequent query among quality control professionals.

Emerging trends also link N-hydroxy-1H-indole-3-carboxamide to gut microbiota modulation, as indole derivatives are known to influence microbial metabolites. This connection resonates with the rising popularity of microbiome therapeutics. Additionally, its potential in radiopharmaceuticals for imaging applications is under investigation, addressing the demand for novel diagnostic agents.

In summary, N-hydroxy-1H-indole-3-carboxamide (CAS No. 125542-24-7) represents a multifaceted compound with expanding relevance in precision medicine and translational research. Its integration into combinatorial chemistry and targeted therapy pipelines underscores its enduring scientific value, while ongoing studies continue to unlock new biological roles.

125542-24-7 (N-hydroxy-1H-indole-3-carboxamide) 関連製品

- 1551315-76-4({2,5,8-trioxaspiro3.4octan-6-yl}methanamine)

- 2680611-34-9(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid)

- 2034562-48-4(N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}thiophene-3-carboxamide)

- 1396856-60-2(N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide)

- 1207004-20-3(1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide)

- 1999606-07-3(methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate)

- 2227830-75-1(rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol)

- 923131-46-8(ethyl 4-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amidobenzoate)

- 932527-56-5(3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole)

- 868370-90-5(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenoxyacetamide)